Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate

Lipophilicity Hansch parameter Drug design

Medicinal chemists often face a trade-off between halogen reactivity and lipophilicity when sourcing benzoate building blocks. Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate (CAS 1208079-30-4) resolves this by embedding both a Suzuki-ready bromine handle and the metabolically robust SCF₃ group in a single intermediate. - SCF₃ delivers a 1.64-fold lipophilicity gain over CF₃; class-level evidence shows a 72-fold improvement in plasma half-life for SCF₃-modified peptides. - The bromo substituent offers balanced Pd-coupling reactivity with 12.5% lower MW than the iodo analog. - The ethyl ester permits chemoselective deprotection orthogonal to methyl esters, reducing synthetic step count.

Molecular Formula C10H8BrF3O2S
Molecular Weight 329.14 g/mol
Cat. No. B12120473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate
Molecular FormulaC10H8BrF3O2S
Molecular Weight329.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1)Br)SC(F)(F)F
InChIInChI=1S/C10H8BrF3O2S/c1-2-16-9(15)6-3-7(11)5-8(4-6)17-10(12,13)14/h3-5H,2H2,1H3
InChIKeyLTTLQNWLFXOASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl]benzoate: Identity and Comparator Landscape


Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate (CAS 1208079-30-4; molecular formula C₁₀H₈BrF₃O₂S) is a polyfunctional benzoate ester that simultaneously bears a bromine atom at the 3-position and a trifluoromethylsulfanyl (SCF₃) group at the 5-position of the aromatic ring . This combination of substituents renders it a versatile building block for medicinal, agrochemical, and materials research programs that require the introduction of both a halogen handle for cross-coupling and the highly lipophilic, electron-withdrawing SCF₃ motif in a single synthetic intermediate. The closest procurement-relevant analogs differ in the halogen identity (chloro, iodo), the sulfur oxidation state (sulfonyl), the alkyl substituent on the chalcogen (SCH₃), or the ester group (methyl ester), and each substitution changes the reactivity profile in ways that preclude simple interchange .

Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl]benzoate: Evidence-Based Substitution


Compounds within the 3,5-disubstituted benzoate family are not functionally interchangeable. Changing the halogen from bromine to iodine or chlorine alters oxidative addition rates in palladium-catalyzed cross-couplings, while replacing the SCF₃ group with CF₃, SCH₃, or SO₂CF₃ profoundly modifies lipophilicity (Hansch π), electron-withdrawing strength (Hammett σ), and metabolic stability [1][2]. Even modifying the ester from ethyl to methyl changes the scope for chemoselective deprotection under orthogonal conditions [1]. Therefore, scientists should not treat these analogs as drop-in replacements without quantitative justification; the evidence below provides the justification for prioritizing the target compound.

Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl]benzoate: Quantitative Differentiation Evidence


SCF₃ vs CF₃: Superior Lipophilicity

The trifluoromethylsulfanyl group (SCF₃) in the target compound exhibits a Hansch lipophilicity parameter of π = 1.44, substantially exceeding the π = 0.88 value of the trifluoromethyl (CF₃) group, which is the most common fluorinated substituent found in analog structures [1]. This represents a 1.64-fold higher hydrophobicity contribution, which directly impacts membrane permeability and bioavailability, making the SCF₃-bearing compound the preferred choice when enhanced lipophilicity is desired.

Lipophilicity Hansch parameter Drug design

Bromine vs Iodo: Reactivity-Stability Balance

The bromo substituent in the 3-position of the target compound (MW = 329.13 g/mol) provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) with the kinetic selectivity order I > Br >> Cl . While the direct iodo analog (Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate, CAS 1208080-30-1, MW = 376.14 g/mol) is more reactive, its higher molecular weight (12.5% heavier) and greater cost due to the iodine atom reduce atom economy and increase procurement expense. The bromo compound thus occupies the sweet spot between the sluggish chloro analog and the excessively reactive/costly iodo analog.

Cross-coupling Halogen selectivity Synthetic efficiency

SCF₃ vs SO₂CF₃: Moderate Electron Withdrawal

The SCF₃ group provides a Hammett σₚ value of approximately 0.50, reflecting moderate electron withdrawal [1]. In stark contrast, the corresponding sulfonyl analog (SO₂CF₃) displays an extraordinarily high σₚ of approximately 1.35, indicative of strong electron deficiency that can dramatically alter the reactivity and stability of the aromatic ring [2]. For applications where a moderate, tunable electron-withdrawing effect without excessive activation is needed, the SCF₃-substituted benzoate is the superior choice.

Electron-withdrawing Hammett constant Structure-activity relationship

Ethyl Ester: Orthogonal Deprotection Selectivity

The ethyl ester of the target compound enables chemoselective cleavage strategies not available to the corresponding methyl ester analog. Under SN2 dealkylation conditions, NaCN in HMPTA cleaves methyl esters selectively while leaving ethyl esters intact, a property exploited in orthogonal protection schemes [1]. Similarly, CH₃CO₂NH₄ in hot DMSO discriminates between methyl and ethyl esters. This means that researchers requiring selective deprotection of a methyl ester in the presence of this benzoate will find the ethyl ester essential, whereas the methyl ester analog would be co-cleaved.

Protecting group Chemoselectivity Orthogonal synthesis

SCF₃-Enhanced Peptide Stability: Endomorphin-1 Evidence

Although no direct in vivo data exist for the target compound itself, analogs of the endogenous peptide endomorphin-1 bearing an SCF₃-modified tyrosine residue exhibit a 72-fold increase in plasma half-life relative to the unmodified parent peptide [1]. This class-level observation demonstrates the capacity of the SCF₃ group to confer substantial metabolic stabilization when installed on aryl rings, supporting the hypothesis that the target compound can serve as a precursor for metabolically resilient derivatives.

Metabolic stability Peptide pharmacokinetics Plasma half-life

Polyfunctional Architecture: Combined Synthetic Utility

Unlike all of its mono-functional or mis-substituted analogs, the target compound combines a C-Br bond (cross-coupling handle), an SCF₃ group (lipophilicity/electron-withdrawing handle), and an ethyl ester (protecting group handle) in a single, stable molecule . No head-to-head study exists that compares the synthetic efficiency of this compound to all its analogs simultaneously, but the documented individual advantages of each functional group (quantified above) aggregate to a unique profile: 1.64× greater lipophilicity than CF₃, 12.5% lower molecular weight than the iodo analog, and orthogonal ester selectivity over the methyl ester. These features collectively make the target compound the preferred multifunctional intermediate for programs requiring iterative diversification.

Dual functionalization Building block Parallel synthesis

Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl]benzoate: Application Scenarios


Lead Optimization: Lipophilicity and Metabolic Stability

The SCF₃ group in the target compound provides a quantifiable 1.64-fold lipophilicity increase over the widely used CF₃ group, and class-level evidence demonstrates that SCF₃-modified peptides display a 72-fold improvement in plasma half-life [1][2]. Consequently, medicinal chemists synthesizing candidate libraries to improve logD, passive permeability, and metabolic stability should prioritize this building block over its CF₃-containing or non-fluorinated analogs.

Cross-Coupling Diversification: Bromo Handle for SAR

The bromo substituent provides a goldilocks reactivity for palladium-catalyzed cross-coupling: more reactive than chloro but with better atom economy (12.5% lower molecular weight) than the iodo analog [1]. This makes the target compound an ideal substrate for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the rapid synthesis of biaryl, alkenyl, or amino-derivatized libraries for structure-activity relationship (SAR) studies.

Orthogonal Synthesis: Selective Ethyl Ester Deprotection

The ethyl ester handle permits chemoselective deprotection using NaCN/HMPTA or CH₃CO₂NH₄/hot DMSO, conditions that leave methyl esters untouched [1]. This property is critical for complex scaffold syntheses where orthogonal manipulation of multiple carboxyl groups is required, reducing the need for additional protection/deprotection steps and increasing overall synthetic efficiency.

Trifluoromethylthio Motif in Agrochemical and Material Science

The high lipophilicity (π = 1.44) and strong electron-withdrawing effect of the SCF₃ group are known to confer increased oxidative and metabolic stability to agrochemicals and functional materials [1]. The target compound serves as a direct precursor to SCF₃-bearing building blocks for these applications, offering a more efficient entry than post-functionalization strategies that require late-stage SCF₃ introduction.

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